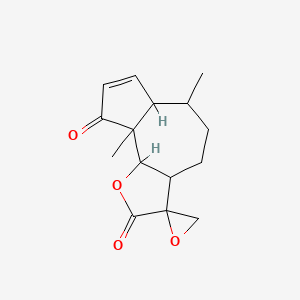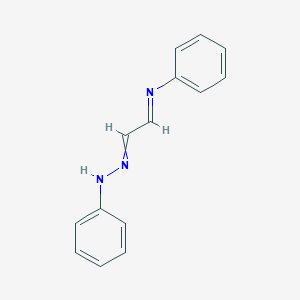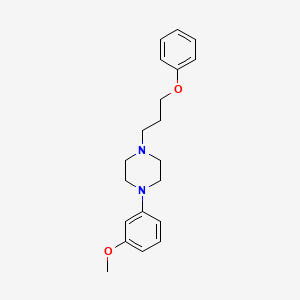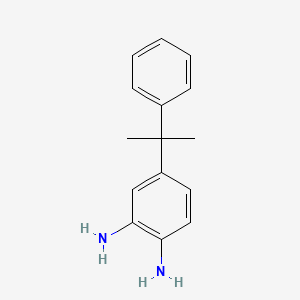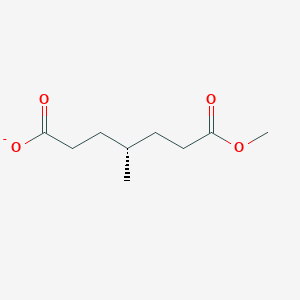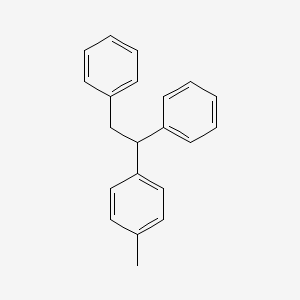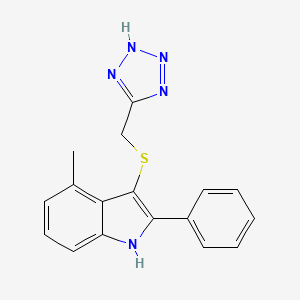
1H-Indole, 4-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 4-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-: is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a unique structure with a tetrazole moiety attached to the indole ring, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole, 4-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-, often involves classical methods such as the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Other methods include the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents .
Industrial Production Methods: Industrial production of indole derivatives can involve large-scale Fischer indole synthesis, where reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully chosen to ensure the reaction proceeds efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole, 4-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indoles.
Applications De Recherche Scientifique
Chemistry: Indole derivatives are widely used in organic synthesis as building blocks for more complex molecules. They serve as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, indole derivatives are studied for their role in cell signaling and as potential therapeutic agents. They have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Medicine: Indole derivatives are used in the development of drugs due to their diverse biological activities. They have been investigated for their antiviral, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, fragrances, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 1H-Indole, 4-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The tetrazole moiety can enhance binding affinity and specificity to certain biological targets .
Comparaison Avec Des Composés Similaires
- 1H-Indole, 4-methyl-
- 1H-Indole, 2-phenyl-
- 1H-Indole, 3-((1H-tetrazol-5-ylmethyl)thio)-
Uniqueness: 1H-Indole, 4-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is unique due to the presence of both a tetrazole and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
66354-93-6 |
|---|---|
Formule moléculaire |
C17H15N5S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
4-methyl-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5S/c1-11-6-5-9-13-15(11)17(23-10-14-19-21-22-20-14)16(18-13)12-7-3-2-4-8-12/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
Clé InChI |
BYPFYXAMEUFNCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)NC(=C2SCC3=NNN=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


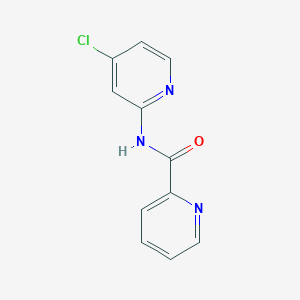
![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
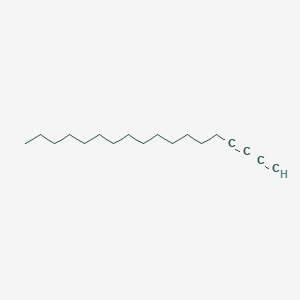
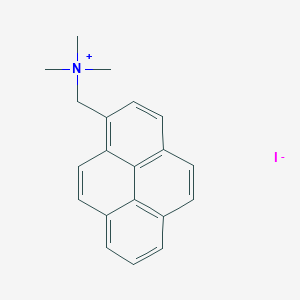
![2-[(3,5-Dimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14473882.png)
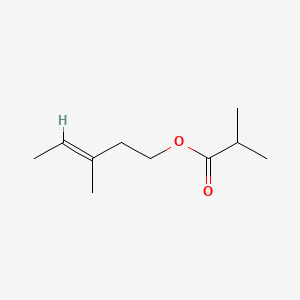
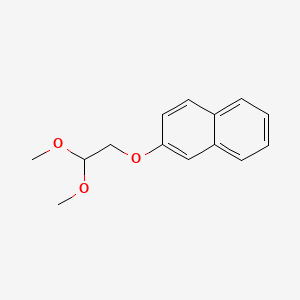
![4-Bromobicyclo[3.2.1]oct-2-ene](/img/structure/B14473890.png)
